N-(but-3-en-2-yl)-2-chloroacetamide
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Overview
Description
N-(but-3-en-2-yl)-2-chloroacetamide is an organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetamide group attached to a but-3-en-2-yl moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-en-2-yl)-2-chloroacetamide typically involves the reaction of but-3-en-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-en-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The double bond in the but-3-en-2-yl moiety can undergo oxidation to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed. The reactions are carried out under anhydrous conditions to prevent the decomposition of the reducing agents.
Major Products Formed
Nucleophilic substitution: The major products are substituted amides, thioamides, and ethers.
Oxidation: The major products are epoxides and diols.
Reduction: The major products are primary and secondary amines.
Scientific Research Applications
N-(but-3-en-2-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(but-3-en-2-yl)-2-chloroacetamide involves its reactivity with nucleophiles. The chloroacetamide group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific nucleophiles present in the biological system.
Comparison with Similar Compounds
Similar Compounds
N-(but-3-en-2-yl)-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-(but-3-en-2-yl)-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.
N-(but-3-en-2-yl)-2-fluoroacetamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
N-(but-3-en-2-yl)-2-chloroacetamide is unique due to its specific reactivity profile. The chloro group provides a balance between reactivity and stability, making it suitable for various applications in organic synthesis and biological studies. The presence of the but-3-en-2-yl moiety also adds to its versatility, allowing for further functionalization and modification.
Properties
Molecular Formula |
C6H10ClNO |
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Molecular Weight |
147.60 g/mol |
IUPAC Name |
N-but-3-en-2-yl-2-chloroacetamide |
InChI |
InChI=1S/C6H10ClNO/c1-3-5(2)8-6(9)4-7/h3,5H,1,4H2,2H3,(H,8,9) |
InChI Key |
FKKKJZCXUPARKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)NC(=O)CCl |
Origin of Product |
United States |
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